molecular formula C8H5N3O4 B11896438 8-Nitroquinazoline-2,4-diol

8-Nitroquinazoline-2,4-diol

Cat. No.: B11896438
M. Wt: 207.14 g/mol
InChI Key: QLEULKBPSRYHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitroquinazoline-2,4-diol (CAS 174565-61-8) is a high-purity quinazoline derivative offered for research and development purposes. This compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry, particularly for constructing more complex molecules with potential biological activity. Quinazoline and quinazolinone cores are recognized as "privileged structures" in drug discovery due to their diverse pharmacological profiles . Researchers are actively exploring these scaffolds for developing novel therapeutic agents, with activities including anticancer, antimicrobial, and anti-inflammatory effects . Although specific studies on the 8-nitro derivative are limited, closely related analogues demonstrate significant research value. For instance, 6-Nitroquinazoline-2,4-diol has been identified through virtual screening and molecular dynamics simulations as a promising inhibitor of shikimate dehydrogenase (SDH) in plants . This inhibition can disrupt the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids, suggesting potential applications as a herbicide or a tool for studying plant biochemistry . Furthermore, nitroquinoline derivatives have been extensively investigated for their antitumor properties. Some 3-nitroquinoline analogues function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in cancer therapy . Molecular modeling studies indicate these inhibitors form key hydrogen bonds within the EGFR active site, such as with the backbone NH of Met769 . The presence of the nitro group on the heterocyclic ring is often a critical structural feature for these interactions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications of any kind, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)9-8(13)10-7/h1-3H,(H2,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEULKBPSRYHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Quinazoline Heterocycle As a Privileged Scaffold in Medicinal Chemistry

The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in the field of medicinal chemistry. arabjchem.orgmdpi.com This designation stems from the ability of the quinazoline core to serve as a versatile framework for the development of compounds with a wide array of biological activities. journalijar.comresearchgate.net Its derivatives have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents, among others. omicsonline.orgnih.govopenmedicinalchemistryjournal.com

The structural uniqueness of the quinazoline scaffold allows for diverse substitutions, which in turn modulates its pharmacological profile. nih.gov This adaptability has made it a focal point for researchers in the quest for new therapeutic agents. journalijar.com Over 200 naturally occurring alkaloids contain the quinazoline structure, further highlighting its biological relevance. mdpi.comomicsonline.org The stability of the quinazoline nucleus provides a solid foundation for the introduction of various bioactive moieties, leading to the creation of novel and potent medicinal agents. omicsonline.org

Structural Features and Significance of Quinazoline 2,4 Diol Derivatives

Within the broad family of quinazolines, the quinazoline-2,4-diol derivatives, also known as quinazoline-2,4(1H,3H)-diones, represent a particularly important subclass. These compounds are characterized by the presence of two hydroxyl groups (or their keto tautomers) at positions 2 and 4 of the quinazoline (B50416) ring. This structural feature is pivotal to their biological activity.

Quinazoline-2,4-dione derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The core structure of quinazoline-2,4-dione serves as a key building block in the synthesis of more complex and biologically active molecules. mdpi.comacs.org For instance, they have been investigated as inhibitors of enzymes like dihydrofolate reductase, which is crucial for the survival of microorganisms. mdpi.com The versatility of this scaffold allows for chemical modifications at various positions, leading to the development of compounds with tailored biological activities. nih.gov

Current Research Landscape and Academic Importance of 8 Nitroquinazoline 2,4 Diol

De Novo Synthesis Approaches to the Quinazoline-2,4-diol Core

The foundational structure of this compound is the quinazoline-2,4-diol ring system. Several de novo synthetic methods have been developed to construct this core, primarily utilizing anthranilic acid derivatives or 2-aminobenzonitriles as starting materials.

A well-established method for synthesizing the quinazoline-2,4-dione scaffold involves the use of anthranilic acid and its derivatives. generis-publishing.com One common approach is the reaction of an anthranilic acid with an isocyanate, which forms a urea derivative as an intermediate. This intermediate is then cyclized, often in the presence of an acid, to yield the quinazoline-2,4-dione. google.com This two-step process can be performed in a single pot without the need for isolating the urea intermediate, which is advantageous for industrial applications. google.com

Another eco-friendly, one-pot synthesis method has been developed using anthranilic acid derivatives and potassium cyanate (B1221674) in water. nih.gov This process involves the formation of a urea derivative, which then undergoes cyclization with sodium hydroxide (B78521) to form a monosodium salt of benzoylene urea. Subsequent treatment with hydrochloric acid yields the final quinazoline-2,4-dione product in high yields. nih.gov This method is particularly notable for its use of water as a solvent and the simple filtration-based product isolation, minimizing waste. nih.gov

For the synthesis of nitro-substituted quinazoline-2,4-diones, such as a 7-nitro derivative, 4-nitroanthranilic acid can be used as the starting precursor. heteroletters.org The general principle of reacting the anthranilic acid derivative to form a cyclized product is applicable in these cases as well.

An increasingly popular and greener alternative for synthesizing the quinazoline-2,4-dione core involves the chemical fixation of carbon dioxide with 2-aminobenzonitriles. thieme-connect.com This method avoids the use of toxic reagents like phosgene. nih.gov The reaction is typically catalyzed by a base and can be performed under mild conditions. thieme-connect.com

Several catalytic systems have been explored for this transformation. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst, even in catalytic amounts, for the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions. thieme-connect.com The reaction proceeds through the formation of a carbamate (B1207046) salt, which then undergoes cyclization. thieme-connect.com

Other catalytic systems include the use of ethanolamines, such as diethanolamine (B148213) (DEA), in water. nih.gov In this system, water acts as both a solvent and a co-catalyst, and the ethanolamine (B43304) facilitates the formation of the carbamate intermediate. nih.gov The pressure of carbon dioxide has a significant positive effect on the reaction yield. nih.gov Ionic liquids, particularly those with a 2-hydroxypyridine (B17775) anion, have also been successfully employed to catalyze this reaction at atmospheric pressure. clockss.org The ionic liquid-CO2 complex is believed to be the true catalytic species in this process. clockss.org

CatalystSolventConditionsYieldReference
DBU (catalytic)Solvent-free1 bar CO₂, 120°CGood to Excellent thieme-connect.com
Diethanolamine (DEA)Water1 MPa CO₂, 12 hup to 94% nih.gov
[Ch][2-OP] (ionic liquid)-Atmospheric pressure CO₂Moderate to Excellent clockss.org

Synthesis of this compound from Precursors

The direct synthesis of this compound can be achieved from precursors that already contain the quinazoline ring system. A key intermediate for this purpose is 2,4-dichloro-7-nitroquinazoline (B58027). iajps.com The synthesis of this dichloro derivative starts from 7-nitroquinazoline-2,4-diol, which is prepared from 4-nitroanthranilic acid. heteroletters.org The diol is then chlorinated to give 2,4-dichloro-7-nitroquinazoline. heteroletters.orgiajps.com

Although the direct conversion of 2,4-dichloro-8-nitroquinazoline (B2794848) to this compound is not explicitly detailed in the provided search results, the reverse reaction, chlorination of the diol, is a standard procedure. heteroletters.orgiajps.com It is plausible that hydrolysis of the dichloro compound would yield the diol. For example, a similar compound, 4,7-dichloro-6-nitroquinazoline, is known to be unstable and can undergo alcoholysis. researchgate.net This suggests that 2,4-dichloro-8-nitroquinazoline could be hydrolyzed under appropriate conditions to form this compound.

A specific synthesis route for 7-nitroquinazoline-2,4-diol involves the reaction of 4-nitroanthranilic acid. heteroletters.org This is then converted to 2,4-dichloro-7-nitroquinazoline. heteroletters.orgiajps.com This dichloro intermediate is a versatile precursor for creating various derivatives. For instance, it can be selectively reacted with amines at the C4 position while retaining the chlorine at the C2 position by controlling the reaction temperature and solvent. iajps.com

Derivatization Strategies for Enhancing Molecular Diversity

The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it can be readily derivatized to create a wide array of compounds with diverse biological activities. nih.gov

The quinazoline-2,4-dione core offers several positions for substitution, including the C-2, C-4, and the nitrogen atoms at positions 1 and 3, as well as positions on the benzene (B151609) ring such as C-7 and C-8.

N-Substitution: Alkylation at the N1 and N3 positions is a common strategy. For example, 1,3-dialkylquinazoline-2,4-diones can be synthesized by reacting quinazoline-2,4-dione with alkyl halides under basic conditions. generis-publishing.com

C4-Substitution: The chlorine atom at the C4 position of 2,4-dichloroquinazoline (B46505) derivatives is highly reactive and can be selectively displaced by nucleophiles. For instance, reacting 2,4-dichloro-7-nitroquinazoline with various primary and secondary amines in the presence of a base like triethylamine (B128534) at low temperatures results in the selective formation of 2-chloro-N-alkyl-7-nitroquinazolin-4-amines. iajps.com

C2-Substitution: The chlorine at the C2 position can also be substituted, often after the C4 position has been modified. This allows for the introduction of different functional groups at both positions.

Benzene Ring Substitution: Substituents on the benzene ring, such as the nitro group in this compound, are typically introduced at the precursor stage (e.g., using a substituted anthranilic acid). heteroletters.org

The quinazoline-2,4-dione scaffold can also serve as a building block for the synthesis of more complex, fused heterocyclic systems. These modifications can lead to novel compounds with unique biological properties.

One approach involves using a precursor like ethyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetate, which can be reacted with various electrophiles to build additional rings. nih.gov For example, reaction with dimethylformamide dimethylacetal (DMF-DMA) can lead to the formation of fused systems. nih.gov Another strategy involves the reaction of 2-thioxoquinazoline-4-one derivatives with hydrazine, which can then be cyclized to form tricyclic systems. nih.gov

Furthermore, multicomponent reactions provide an efficient means to construct fused quinazoline derivatives. For example, the reaction of aldehydes, 2-aminobenzimidazole, and dimedone can yield benzimidazo-quinazolinones. openmedicinalchemistryjournal.com Similarly, pyrazolo[1,5-c]quinazolines can be synthesized through efficient multicomponent reactions. openmedicinalchemistryjournal.com These methods are often favored for their atom economy and the ability to generate complex molecules in a single step.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

The synthesis of this compound and its derivatives is a focal point of research due to their potential applications in medicinal chemistry. biorxiv.org Achieving optimal yields and selectivity is crucial for the efficient production of these compounds. The optimization process involves a systematic investigation of various reaction parameters, including the choice of starting materials, solvents, catalysts, temperature, and reaction time. numberanalytics.comnih.gov

A common synthetic route to quinazoline-2,4-diones involves the reaction of an appropriate anthranilic acid derivative. For the synthesis of this compound, 2-amino-3-nitrobenzoic acid serves as a key starting material. biorxiv.org Another approach involves the nitration of a pre-formed quinazoline-2,4-dione ring system. However, this method can lead to a mixture of isomers, making the optimization of regioselectivity a significant challenge. A more selective method involves the conversion of 3-nitrophthalic acid into its monoester, followed by a Curtius rearrangement to yield 8-nitroquinazoline-2,4-dione. researchgate.net

The optimization of reaction conditions is a multi-faceted process. For instance, in related quinazoline syntheses, parameters such as solvent, temperature, CO2 pressure, and reaction time have been shown to significantly influence the yield. researchgate.net The use of catalysts, including organic bases, ionic liquids, and metal complexes, has also been explored to enhance reaction efficiency and selectivity. nih.govresearchgate.netmdpi.com

Detailed studies on the optimization of the synthesis of quinazoline derivatives often involve screening various conditions to identify the most effective combination. The following table illustrates a hypothetical optimization study for a related quinazoline synthesis, which demonstrates the principles applied to achieve high yields.

Table 1: Optimization of Reaction Conditions for a Quinazoline Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1DBU (10)DMSO1201275
2TBD (10)NMP1201282
3DEA (20)Water1001294 nih.gov
4[Bmim]OH (15)Neat100888
5Ru-complex (5)1,4-Dioxane1402087 researchgate.net

This table is illustrative and based on data for similar quinazoline syntheses. DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene, TBD = 1,5,7-triazabicyclo[4.4.0]dec-5-ene, DEA = Diethanolamine, [Bmim]OH = 1-butyl-3-methylimidazolium hydroxide.

The data in the table highlight how variations in catalysts and solvents can lead to significant differences in product yield. For example, the use of diethanolamine (DEA) in water provided a high yield of 94% for the synthesis of quinazoline-2,4-(1H,3H)-dione from CO2 and 2-aminobenzonitrile. nih.gov Similarly, ruthenium catalysts have shown high efficacy in the synthesis of quinazoline derivatives at elevated temperatures. researchgate.net

Furthermore, the selectivity of reactions can be controlled by carefully choosing the reaction conditions. For instance, in the synthesis of 2-chloro-N-alkyl-7-nitroquinazolin-4-amines from 2,4-dichloro-7-nitroquinazoline, controlling the temperature and solvent concentration was key to achieving selective substitution at the C4 position. iajps.com

In the specific context of this compound, research has shown that it can be synthesized from 2-amino-3-nitrobenzoic acid. biorxiv.org The subsequent reduction of the nitro group to an amino group is a common transformation, which itself requires optimization of conditions to achieve high yields without affecting other functional groups in the molecule. researchgate.net

The principles of green chemistry are also increasingly being applied to the optimization of such syntheses, encouraging the use of environmentally benign solvents like water, milder reaction conditions, and recyclable catalysts. numberanalytics.comresearchgate.net The development of efficient and selective synthetic methods is an ongoing area of research, with modern techniques like high-throughput screening and machine learning being employed to accelerate the optimization process. nih.govsemanticscholar.org

Enzyme Inhibition Studies

Research into nitroquinazoline-2,4-diol analogues has revealed significant inhibitory effects against enzymes crucial for plant metabolism and human cellular signaling pathways.

The shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants, presents a key target for herbicide development. mdpi.comdntb.gov.uaresearchgate.net An analogue, 6-nitroquinazoline-2,4-diol (NQD), was identified as a potent inhibitor of Shikimate Dehydrogenase (SDH), a critical enzyme in this pathway that converts 3-dehydroshikimate to shikimate. mdpi.comresearchgate.netresearchgate.net

In vitro kinetic assays performed with Arabidopsis thaliana Shikimate Dehydrogenase (AtSDH) demonstrated that 6-nitroquinazoline-2,4-diol (NQD) acts as a non-competitive inhibitor. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua The presence of NQD led to a decrease in the maximum velocity (Vmax) of the enzyme, while the Michaelis constant (KM), which reflects the substrate's binding affinity, remained unchanged. mdpi.comresearchgate.net This kinetic profile indicates that the inhibitor does not bind to the same active site as the substrate but rather to a different site on the enzyme, thereby reducing its catalytic efficiency. mdpi.comresearchgate.net

Table 1: Kinetic Parameters of Shikimate Dehydrogenase in the Presence of 6-Nitroquinazoline-2,4-diol (NQD). researchgate.net
ConditionVmax (µmol min⁻¹ mg⁻¹ protein)KM (µM)
Control (Without NQD)1.58 ± 0.05158.4 ± 11.2
+ 250 µM NQD0.94 ± 0.02157.9 ± 9.8

The inhibitory action of NQD on SDH translates to observable effects in living plants. mdpi.comresearchgate.net In hydroponic experiments, NQD was shown to reduce the root length of both soybean and maize seedlings. mdpi.comresearchgate.net Furthermore, NQD's impact on the shikimate pathway was confirmed through glyphosate-based assays. mdpi.com Glyphosate (B1671968) inhibits EPSP synthase, an enzyme further down the pathway, causing an accumulation of its substrate, shikimate. researchgate.net In soybean roots treated with glyphosate, the addition of NQD resulted in a 54% decrease in shikimate accumulation, suggesting that NQD effectively restricts the metabolic flow through the pathway by inhibiting SDH. mdpi.comresearchgate.net In maize, the simultaneous application of glyphosate and NQD led to an accumulation of gallic acid, further indicating in vivo inhibition of SDH. mdpi.comresearchgate.net

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are considered promising therapeutic targets, particularly in oncology, due to their role in cellular signaling. biorxiv.orgnih.govsemanticscholar.org Recent studies have investigated quinazolin-4-one derivatives, demonstrating that substitutions at the C-8 position, including nitro groups, can enhance both the potency and selectivity of these compounds as tankyrase inhibitors. biorxiv.orgresearchgate.net

The development of tankyrase inhibitors has focused on achieving selectivity over other PARP family members to minimize off-target effects. biorxiv.orgresearchgate.net Structural studies have shown that nitro- and diol-substituents at the C-8 position of the quinazolin-4-one scaffold can form new interactions within the TNKS2 binding site, leading to improved affinity and selectivity. biorxiv.orgresearchgate.net For instance, an 8-nitro substituted quinazolin-4-one (compound 40) exhibited an IC50 of 14 nM for TNKS2 and displayed high selectivity for tankyrases over other PARPs. biorxiv.orgresearchgate.net In contrast, another analogue (compound 49) with a different C-8 substituent was potent against TNKS2 (IC50 of 65 nM) but also inhibited other PARP enzymes. biorxiv.orgresearchgate.net This highlights the critical role of the C-8 substituent in directing isoform selectivity. biorxiv.orgresearchgate.net

Table 2: Inhibitory Potency (IC50) of C-8 Substituted Quinazolin-4-one Analogues Against Tankyrases. biorxiv.org
CompoundC-8 SubstituentTNKS1 IC50 (nM)TNKS2 IC50 (nM)
40-NO₂29014
49-C(CH₃)₂OH-65

Note: Data for TNKS1 inhibition by compound 49 was not specified in the source material.

Tankyrases play a crucial role in regulating the Wnt/β-catenin signaling pathway, which is often deregulated in various cancers. biorxiv.orgmdpi.comoncotarget.com They do so by targeting AXIN, a key component of the β-catenin destruction complex, for PARylation, which leads to its degradation. biorxiv.orgoncotarget.com This destabilizes the destruction complex, allowing β-catenin to accumulate and activate downstream gene transcription. biorxiv.orgmdpi.com Inhibitors of tankyrase, such as the 8-nitroquinazoline (B1617419) derivatives, have been shown to effectively attenuate this pathway. biorxiv.orgresearchgate.net By inhibiting TNKS1 and TNKS2, these compounds stabilize AXIN levels, which in turn promotes the degradation of β-catenin and suppresses Wnt/β-catenin signaling. biorxiv.orgoncotarget.com Both the 8-nitro compound (40) and its analogue (49) demonstrated efficacy in cellular assays, attenuating the tankyrase-controlled Wnt/β-catenin signaling with sub-micromolar IC50 values. biorxiv.orgresearchgate.net

Tankyrase (TNKS) Inhibition by 8-Nitroquinazoline Derivatives

Differential Activity Against Poly(ADP-ribose) Polymerases (PARPs)

Recent research has illuminated the potential of quinazolin-4-one derivatives, particularly those with substitutions at the C-8 position, as potent and selective inhibitors of Poly(ADP-ribose) Polymerases (PARPs). PARPs are a family of enzymes crucial for cellular processes like DNA repair and genomic stability. wikipedia.orgnih.gov Some members of this family, such as PARP1, PARP2, and the tankyrases (TNKS1/TNKS2), are significant targets in cancer therapy. biorxiv.orgmednexus.org

Investigations into the structure-activity relationships of quinazolin-4-one inhibitors have shown that the C-8 position is a key site for modification to improve potency and selectivity. biorxiv.org Specifically, the introduction of nitro and diol substituents at this position has been demonstrated to create new interactions within the nicotinamide (B372718) binding site of the tankyrase catalytic domain, enhancing both affinity and selectivity. biorxiv.orgresearchgate.net

A study investigating these C-8 substitutions revealed that an 8-nitro analogue (compound 40 ) and an 8-diol analogue (compound 49 ) displayed significant inhibitory activity against TNKS2. Compound 40 exhibited an IC50 value of 14 nM, while compound 49 showed an IC50 of 65 nM against TNKS2. biorxiv.org This highlights the potent inhibition by these C-8 substituted quinazolinones.

To assess selectivity, these compounds were tested against a panel of different PARP enzymes. The results showed a clear selectivity for tankyrases over other PARPs, such as PARP1 and PARP2. biorxiv.org The diol-substituted compound, in particular, was found to inhibit multiple PARPs but demonstrated clear selectivity over PARP1-3. biorxiv.org

Inhibitory Activity of C-8 Substituted Quinazolin-4-one Analogues Against TNKS2
CompoundC-8 SubstituentTarget EnzymeIC50 (nM)Reference
Compound 40NitroTNKS214 biorxiv.org
Compound 49DiolTNKS265 biorxiv.org

These findings underscore the importance of the 8-nitro substituent on the quinazoline-2,4-dione scaffold for achieving potent and selective inhibition of specific PARP family members, particularly tankyrases. biorxiv.org

Antimicrobial Activity Research

The quinazoline and quinazolinone core structures are recognized as important pharmacophores in the development of new antimicrobial agents. nih.govresearchgate.net Derivatives of these scaffolds have been shown to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.govrsc.org Structure-activity relationship studies have indicated that substitutions at various positions on the quinazoline ring, including positions 6 and 8, can significantly influence their antimicrobial efficacy. nih.gov

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, Staphylococcus haemolyticus)

The quinazoline-2,4-dione moiety has been identified as a promising scaffold for developing novel antibacterial agents. nih.gov A study evaluating a series of synthesized quinazolin-2,4-dione derivatives demonstrated their efficacy against two Gram-positive bacterial strains, Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov

The study reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for several derivatives. Notably, compounds designated as 2b and 2c exhibited the most promising antibacterial activity, with MIC values of 10 mg/mL against the tested strains. nih.gov Another compound, 3a , showed the lowest MBC value at 10 mg/mL against S. aureus. nih.gov The majority of the tested compounds displayed MBC/MIC ratios of ≤2, which suggests a strong bactericidal effect. nih.gov The antibacterial action of the quinazoline-2,4-dione backbone is thought to involve the inhibition of key microbial enzymes like dihydrofolate reductase. nih.gov

Antibacterial Activity of Quinazolin-2,4-dione Derivatives
CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
2bS. aureus10- nih.gov
S. haemolyticus1013
2cS. aureus10-
S. haemolyticus10-
3aS. aureus-10
4cS. aureus-13
Note: "-" indicates data not specified in the source.

While this research did not specifically test this compound, the demonstrated efficacy of its parent scaffold against clinically relevant Gram-positive bacteria provides a strong rationale for investigating its specific antibacterial properties.

Antifungal Activity Evaluations

The quinazoline-2,4-dione skeleton is also a foundation for compounds with significant antifungal properties. nih.govresearchgate.net Various derivatives have been synthesized and tested against a range of fungal pathogens, demonstrating the versatility of this chemical class. researchgate.netnih.gov

Research has shown that certain quinazoline-2,4-dione derivatives exhibit broad-spectrum antifungal activity. researchgate.net For instance, some synthesized compounds displayed stronger activity against Candida albicans than the standard antifungal drug fluconazole. researchgate.net Furthermore, derivatives have shown efficacy against other fungi such as Cryptococcus neoformans, Aspergillus fumigatus, and Aspergillus flavus. researchgate.net The mechanism of action for some of these compounds is believed to be the inhibition of chitin (B13524) synthase, a crucial enzyme for the integrity of the fungal cell wall. researchgate.net

In one study, a synthesized triazolo-quinazolinone compound, THTQ, was evaluated for its antifungal activity. It showed good inhibition against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 15 mg/mL, which was comparable to fluconazole. It also demonstrated moderate activity against Candida albicans (MIC 7.5 mg/mL) and Aspergillus flavus (MIC 15 mg/mL). nih.gov

These findings indicate that the quinazoline-2,4-dione scaffold, from which this compound is derived, is a promising basis for the development of new antifungal agents.

Structure Activity Relationship Sar Profiling of 8 Nitroquinazoline 2,4 Diol Derivatives

Positional Effects of Nitro and Diol Substituents

The nature and position of substituents on the quinazoline (B50416) ring are paramount in determining the molecule's interaction with its biological target. In the case of 8-nitroquinazoline-2,4-diol, the substituents at the C-8 (nitro) and the C-2/C-4 (diol) positions play crucial roles in defining its activity profile.

The C-8 position of the quinazolin-4-one core has been identified as a key site for introducing substituents that can engage in new interactions within the nicotinamide (B372718) binding site of tankyrases (TNKS), thereby improving both binding affinity and selectivity. biorxiv.orgnih.gov

Recent research has demonstrated that introducing larger substituents at the C-8 position can significantly enhance inhibitory potency. researchgate.net Specifically, the introduction of both nitro and diol groups at this position has been shown to result in potent tankyrase inhibitors. biorxiv.orgnih.gov X-ray crystallography studies have revealed that these C-8 substituents can form new interactions with the target enzyme, TNKS2, which contributes to improved affinity. biorxiv.orgresearchgate.net

For instance, a diol-substituted quinazolin-4-one (Compound 40 ) and a nitro-substituted analogue (Compound 49 ) both demonstrated intriguing inhibition of TNKS2. biorxiv.orgresearchgate.net Compound 40 was found to be highly selective for tankyrases, whereas Compound 49 also showed inhibitory activity against other PARP enzymes. biorxiv.org Both compounds were effective in cell-based assays, attenuating the Wnt/β-catenin signaling pathway, which is regulated by tankyrases. biorxiv.orgresearchgate.net

The potency of these C-8 substituted compounds against tankyrases is highlighted in the table below.

CompoundC-8 SubstituentTargetIC₅₀ (nM)pIC₅₀
EXQ-2d (40) NitroTNKS2147.86 nih.govuoa.gr
EXQ-1e (49) DiolTNKS2657.19 nih.govuoa.gr
Data sourced from recent studies on quinazolin-4-one inhibitors of tankyrase. biorxiv.orgresearchgate.net

These findings underscore the importance of the C-8 position for achieving high potency and suggest that substituents capable of specific interactions, such as the nitro and diol groups, are particularly favorable for inhibitor development. biorxiv.orgresearchgate.net

The hydroxyl (-OH) groups of the 2,4-diol moiety are critical for establishing intermolecular interactions, most notably hydrogen bonds, with the amino acid residues of a target protein. nih.gov These interactions are fundamental to the molecular recognition process and contribute significantly to the stability of the ligand-protein complex. mdpi.com

The ability of hydroxyl groups to act as both hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen atom) allows for versatile and strong binding. nih.gov In various enzyme-inhibitor complexes, hydroxyl groups on flavonoid derivatives, for example, have been shown to form key hydrogen bonds with residues like Asp and Gln in the binding pocket. nih.gov This principle is directly applicable to this compound, where the two hydroxyl groups can anchor the molecule within the active site of a target enzyme.

The presence of multiple hydroxyl groups can influence the molecule's electrostatic potential and solubility. nih.gov They enhance the potential for interaction with polar residues in a binding site and can improve water solubility, although this is balanced by other structural features. The strategic placement of these diol groups on the quinazoline ring is therefore a key determinant of binding affinity and, consequently, biological activity. nih.gov

Structural Modulations at C-2 Position and their Pharmacological Implications

While the C-8 position offers a vector for improving potency, structural modifications at the C-2 position of the quinazoline scaffold are also crucial for defining the pharmacological profile. The substituent at C-2 often extends into a hydrophobic region of the binding pocket in enzymes like tankyrases. biorxiv.org

Studies on quinazolin-4-one inhibitors have shown that the nature of the C-2 substituent can dramatically affect potency and selectivity. For example, in a series of C-8 diol-substituted compounds, the identity of the C-2 group (methyl, isobutyl, or phenyl) led to variations in inhibitory activity against different PARP family members. biorxiv.org

CompoundC-8 SubstituentC-2 SubstituentTNKS1 pIC₅₀TNKS2 pIC₅₀PARP1 pIC₅₀PARP2 pIC₅₀
20 DiolMethyl6.006.305.305.00
21 DiolIsobutyl6.306.405.30<5.0
22 DiolPhenyl7.107.195.525.30
Data adapted from a study on C-8 substituted quinazolin-4-one tankyrase inhibitors. biorxiv.org

As shown in the table, a phenyl group at the C-2 position (Compound 22 ) conferred significantly greater potency against tankyrases (TNKS1/2) compared to smaller alkyl groups like methyl (Compound 20 ) or isobutyl (Compound 21 ). biorxiv.org This suggests that the C-2 phenyl group can occupy a hydrophobic sub-pocket, leading to more favorable binding interactions. In contrast, previous research on other PARP inhibitors found that 2-phenyl analogues actually reduced potency, highlighting how SAR can be target-specific. biorxiv.org Therefore, modifications at the C-2 position provide a critical tool for fine-tuning the selectivity and potency of quinazoline-based inhibitors.

Conformational Analysis and Molecular Recognition Aspects

Molecular recognition, the specific binding between a ligand and its target receptor, is governed by the three-dimensional shapes and properties of both molecules. researchgate.netirbbarcelona.org Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is essential for understanding this process. numberanalytics.com The bioactive conformation of a ligand—the specific shape it adopts when bound to its target—may not be its lowest energy state in solution. irbbarcelona.org

The process of binding can involve an "induced fit," where the binding site of the protein and/or the ligand itself undergo conformational changes to achieve optimal complementarity. researchgate.net The nitro and diol groups on the this compound scaffold are instrumental in this recognition process. The hydroxyl groups can form directional hydrogen bonds, while the nitro group can participate in electrostatic interactions. The specific conformation adopted by the molecule will orient these functional groups precisely to maximize these favorable interactions, leading to stable and high-affinity binding. nih.gov Understanding these conformational preferences is key to designing derivatives with improved molecular recognition properties and enhanced biological activity. numberanalytics.com

Computational and in Silico Methodologies in 8 Nitroquinazoline 2,4 Diol Research

Virtual Screening for Ligand Discovery and Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. physoc.org This method was employed to identify 6-nitroquinazoline-2,4-diol (NQD) as a potential inhibitor of shikimate dehydrogenase (SDH), a crucial enzyme in the shikimate pathway of plants, making it a target for herbicide development. researchgate.net The process involves docking millions of compounds into the target's binding site and scoring their potential interactions. physoc.org

In the study that identified NQD, it demonstrated a superior binding score compared to the enzyme's natural substrate, 3-dehydroshikimate, suggesting it could be an effective inhibitor. researchgate.net This highlights the power of virtual screening in rapidly identifying novel lead compounds from vast chemical spaces for further development. ijpsjournal.comphysoc.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in structure-based drug design, helping to understand the interaction between a ligand and its target protein at the molecular level. emanresearch.org For quinazolinone derivatives, docking studies have been crucial in identifying key interactions and guiding the design of more potent inhibitors for various targets. nih.govnih.govresearchgate.net

Docking simulations for nitroquinazoline-2,4-diol and related compounds reveal detailed information about their binding modes. These studies characterize the specific interactions, such as hydrogen bonds and non-polar interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govresearchgate.net

For quinazolinone derivatives targeting enzymes like matrix metalloproteinase-13 (MMP-13), analyses have shown that interactions with key residues are critical for inhibitory activity. nih.gov For instance, hydrogen bonds with residues like TYR-385 and SER-530 and electrostatic interactions have been identified as important for the stability of the ligand-protein complex. nih.govresearchgate.net The binding mode often involves the quinazolinone core structure fitting into a specific pocket of the active site, with substituents forming additional interactions that enhance binding. nih.gov

The table below summarizes typical interactions observed in docking studies of quinazolinone derivatives with their protein targets.

Interaction TypeInteracting Residues (Examples)Role in Binding
Hydrogen BondingTYR-355, ARG-120, SER-530, Met253Stabilizes the ligand in the active site
Electrostatic InteractionsLys249Enhances binding affinity
Van der Waals ForcesPhe252, Phe217, Gly248Contributes to the overall stability of the complex
π-InteractionsNot specifiedCan contribute to binding with aromatic residues

A critical output of molecular docking is the quantitative assessment of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). semanticscholar.org This value estimates the strength of the interaction between the ligand and the target, with more negative values indicating stronger binding. nih.gov The prediction of protein-ligand binding affinity is a crucial component of computational drug discovery. nih.gov

In the case of 6-nitroquinazoline-2,4-diol (NQD), virtual screening and docking identified it as a promising inhibitor based on its binding affinity score. researchgate.net A comparison of its binding energy with that of the natural substrate provides a quantitative measure of its potential inhibitory power.

The following table presents the binding affinity scores from a molecular docking study involving NQD and its target, shikimate dehydrogenase.

CompoundTarget EnzymeBinding Affinity (kcal/mol)
6-Nitroquinazoline-2,4-diol (NQD)Shikimate Dehydrogenase-8.52 researchgate.net
3-Dehydroshikimate (Substrate)Shikimate Dehydrogenase-7.51 researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug design, MD simulations provide insights into the conformational stability of the ligand-protein complex and its dynamic behavior, which are aspects not fully captured by static docking studies. nih.gov These simulations can confirm the stability of binding modes predicted by docking and reveal how the complex behaves in a more realistic, dynamic environment. nih.gov

Applications of Computer-Aided Drug Design (CADD) in Optimization

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that are applied throughout the drug discovery pipeline, from lead discovery to lead optimization. mdpi.comnih.govnih.gov The insights gained from virtual screening, molecular docking, and molecular dynamics of compounds like 8-nitroquinazoline-2,4-diol are used to guide the chemical synthesis of new derivatives with improved properties. nih.gov

By understanding the structure-activity relationships (SAR) through CADD, medicinal chemists can make targeted modifications to the lead compound's structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. emanresearch.org For example, if docking studies show that a particular region of the active site is not occupied, a substituent can be added to the ligand to form favorable interactions in that region. nih.gov This iterative process of computational analysis followed by chemical synthesis and biological testing is a cornerstone of modern drug optimization and has significantly accelerated the development of new therapeutic agents. ijpsjournal.comnih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 8-Nitroquinazoline-2,4-diol, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework, respectively.

¹H NMR: Would show the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring. The substitution pattern, particularly the position of the nitro group at C8, would create a distinct set of signals for the three aromatic protons.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environment. The signals for the carbonyl carbons (C2 and C4) and the carbons attached to the nitro group (C8) and nitrogen atoms would be characteristic.

Despite the critical importance of this technique, specific ¹H, ¹³C, or 2D NMR spectral data for this compound are not available in the reviewed literature. General spectral data for other quinazoline (B50416) derivatives are documented, but these cannot be extrapolated to the specific 8-nitro isomer. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.

Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretching 3200-3000 Amide N-H groups in the diol tautomer
C=O Stretching 1700-1650 Carbonyl groups of the dione (B5365651) tautomer
N-O Stretching (Nitro) 1550-1500 & 1350-1300 Asymmetric and symmetric stretching of the NO₂ group

This table is based on established principles of IR spectroscopy. Specific, experimentally determined FT-IR data for this compound has not been reported in the available scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₅N₃O₄), the exact mass would be a key identifier.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation analysis would likely show characteristic losses, such as the loss of the nitro group (NO₂) or carbon monoxide (CO) from the quinazoline ring system. However, specific mass spectra or detailed fragmentation studies for this compound are not present in the surveyed research.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating compounds from a mixture and for quantifying their presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, ESI-MS)

HPLC is a primary technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like quinazoline derivatives. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable.

UV Detection: The aromatic nature of this compound would allow for sensitive detection using a UV detector.

ESI-MS Detection: Coupling HPLC with an electrospray ionization mass spectrometer (LC-MS) would provide both retention time data and mass confirmation, offering a highly specific and sensitive method for quantification in complex matrices.

While HPLC methods are widely published for various quinazoline derivatives, no specific HPLC protocols or validation data for this compound were found. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogues

GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is generally not feasible. The compound would require chemical modification, or derivatization, to increase its volatility and thermal stability. This typically involves reacting the polar N-H and O-H groups with a silylating agent (e.g., BSTFA) to form less polar trimethylsilyl (B98337) (TMS) derivatives.

Following derivatization, the analogue could be analyzed by GC-MS to provide separation and identification based on its retention time and mass spectrum. No studies describing the derivatization and subsequent GC-MS analysis of this compound have been reported in the scientific literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique in organic chemistry for monitoring the progress of chemical reactions and assessing the purity of compounds. quora.comlibretexts.org Its simplicity, speed, and low cost make it an invaluable tool in the research and synthesis of heterocyclic compounds, including this compound. researchgate.net The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents). quora.com

In the context of synthesizing this compound, TLC can be employed to track the conversion of starting materials to the final product. A typical procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside reference spots of the starting materials. libretexts.org The plate is then developed in a chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. youtube.com

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and can be used for identification. youtube.com Purity assessment is conducted by observing the number of spots in the lane corresponding to the final product; a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities. heteroletters.org The spots can be visualized under UV light if the compounds are UV-active, or by using staining agents. quora.com

Table 1: Application of TLC in Monitoring the Synthesis of this compound

Step Action Observation Interpretation
1. Spotting Apply small aliquots of starting materials, co-spot (mixture of starting material and reaction mixture), and the reaction mixture at different time intervals onto the TLC plate. libretexts.org Distinct spots are present at the baseline. Samples are ready for development.
2. Development Place the TLC plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). rsc.org The solvent front moves up the plate, and the spots travel at different rates. Separation of components is occurring based on polarity.
3. Visualization After development, visualize the plate under UV light or with a staining agent. quora.com Spots corresponding to different components become visible. Allows for the identification of reactants and products.
4. Analysis Compare the Rf values and intensity of the spots in the reaction mixture lane to the reference lanes over time. youtube.com The spot for the starting material diminishes while a new spot for the product, this compound, appears and intensifies. The reaction is progressing towards completion. The absence of the starting material spot indicates the reaction is complete.

X-ray Crystallography for Structural Elucidation of Ligand-Protein Complexes

X-ray crystallography is a powerful and definitive technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. nih.gov It is particularly crucial in drug discovery and medicinal chemistry for elucidating the precise binding mode of a ligand, such as this compound, within the active site of its target protein. nih.gov This detailed structural information is invaluable for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective derivatives. nih.gov

The process begins with the crystallization of the protein-ligand complex. This can be achieved by co-crystallizing the protein in the presence of the ligand or by soaking a pre-formed protein crystal in a solution containing the ligand. nih.gov Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. frontiersin.org

By analyzing the intensities and positions of these diffracted spots, researchers can calculate an electron density map of the molecule. frontiersin.org A detailed atomic model of the protein-ligand complex is then built into this map and refined to best fit the experimental data. The resulting structure reveals the precise orientation of the ligand, its conformational state, and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) it forms with the amino acid residues of the protein's binding pocket. nih.gov Although no specific X-ray crystal structure of this compound complexed with a protein is publicly available, the quinazoline scaffold is known to be a key component in various inhibitors of enzymes such as epidermal growth factor receptor (EGFR). researchgate.net

Table 2: General Workflow for X-ray Crystallography of a Protein-8-Nitroquinazoline-2,4-diol Complex

Phase Key Steps Outcome
1. Preparation Expression and purification of the target protein; synthesis and purification of this compound. High-purity samples of both protein and ligand.
2. Crystallization Co-crystallization of the protein with this compound or soaking of pre-formed protein crystals with the ligand. nih.gov Formation of well-ordered single crystals of the protein-ligand complex.
3. Data Collection Mounting the crystal and exposing it to a synchrotron X-ray source; collecting the diffraction pattern. frontiersin.org A dataset of diffraction intensities.
4. Structure Determination Solving the phase problem to generate an initial electron density map; model building and refinement. nih.gov An atomic-resolution 3D model of the protein-8-Nitroquinazoline-2,4-diol complex.
5. Analysis Detailed examination of the binding site, ligand conformation, and protein-ligand interactions. Insights into the mechanism of action and for structure-based drug design.

Derivatization Methods for Enhanced Analytical Detection (e.g., for diols, carbonyls)

Chemical derivatization is a strategy used in analytical chemistry to modify a target analyte to enhance its detectability by a particular analytical instrument, such as in High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This is often necessary for compounds that lack a strong chromophore for UV detection or ionize poorly in MS. researchgate.net For a molecule like this compound, which contains two hydroxyl (diol) groups, derivatization can significantly improve its analytical detection and quantification, especially at low concentrations in complex biological matrices.

The hydroxyl groups of the diol moiety in this compound are prime targets for derivatization. Reagents that react with hydroxyl groups can be used to attach a tag that has strong UV absorbance, fluorescence, or is easily ionizable. For instance, benzoyl chloride or dansyl chloride can be reacted with the diol to introduce a highly UV-active benzoyl group or a fluorescent dansyl group, respectively. researchgate.net

For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency in electrospray ionization (ESI). Reagents that introduce a permanently charged group or a group that is readily protonated can enhance the signal in positive-ion mode ESI. This leads to lower limits of detection and more reliable quantification. While specific derivatization methods for this compound are not extensively documented in the literature, general methods for derivatizing diols are well-established and applicable.

Table 3: Potential Derivatization Strategies for this compound

Functional Group Derivatizing Reagent Class Example Reagent Purpose of Derivatization Analytical Technique
Diol (-OH) Acid Chlorides Benzoyl Chloride researchgate.net Introduce a strong UV chromophore. HPLC-UV
Diol (-OH) Sulfonyl Chlorides Dansyl Chloride researchgate.net Introduce a fluorescent tag for sensitive detection. HPLC-Fluorescence
Diol (-OH) Isocyanates p-Toluenesulfonyl isocyanate researchgate.net Enhance UV detection and chromatographic separation. HPLC-UV
Diol (-OH) Reagents for MS Pyrylium-based reagents Introduce a charged tag for enhanced ionization efficiency. nih.gov LC-MS

Future Perspectives and Emerging Research Avenues for 8 Nitroquinazoline 2,4 Diol

Rational Design of Next-Generation Analogues with Improved Selectivity

Rational drug design, which leverages an understanding of a biological target's three-dimensional structure, is a key strategy for developing novel therapeutics. researchgate.net For the 8-nitroquinazoline (B1617419) scaffold, this approach has been instrumental in guiding the synthesis of next-generation analogues with enhanced potency and selectivity.

Recent research has focused on substitutions at the C-8 position of quinazolin-4-ones to improve their affinity for specific enzyme targets. biorxiv.org In a notable study, the introduction of a nitro group at the C-8 position of certain quinazolin-4-one derivatives was investigated for its effect on the inhibition of tankyrase-2 (TNKS2), a promising drug target in oncology. biorxiv.org Using X-ray crystallography, researchers demonstrated that the 8-nitro substituent can engage in new, favorable interactions within the nicotinamide (B372718) binding site of the enzyme, thereby improving both binding affinity and selectivity. biorxiv.org

This structure-based design approach has also been applied to develop inhibitors for other critical cancer-related targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net For instance, a series of 5-anilino-8-nitroquinazoline derivatives were synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. mdpi.comresearchgate.net Computational docking studies and subsequent biological assays confirmed that the 8-nitro group plays a crucial role in the interaction with key amino acid residues in the kinase domain, highlighting its importance for achieving high inhibitory activity. researchgate.netijfmr.com

Future efforts in this area will likely involve:

Advanced Computational Modeling : Utilizing pharmacophore modeling, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and molecular dynamics simulations to refine the design of 8-nitroquinazoline analogues with better drug-like properties. researchgate.net

Fragment-Based Drug Discovery : Identifying smaller molecular fragments that bind to specific pockets of a target protein and then growing or linking them to create more potent leads based on the 8-nitroquinazoline core.

Synthesis of Diverse Libraries : Expanding the chemical space by synthesizing a wider range of derivatives with various substituents at other positions of the quinazoline (B50416) ring to conduct comprehensive structure-activity relationship (SAR) studies. mdpi.com

Interactive Table: Examples of Rationally Designed Quinazoline Analogues

Compound Type Target(s) Key Design Feature Reported Activity
2-substituted-8-nitroquinazolin-4-one Tankyrase-2 (TNKS2) C-8 nitro group for enhanced binding Potent inhibition with IC50 values in the nanomolar range biorxiv.org
5-anilino-8-nitroquinazoline VEGFR-2, EGFR 8-nitro group for kinase domain interaction Strong selective inhibition of VEGFR-2 (IC50 = 12 nM) mdpi.comresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While much of the current research on 8-nitroquinazolines focuses on established cancer targets like protein kinases, the scaffold's versatility suggests potential for much broader applications. mdpi.com The future will see a concerted effort to explore novel biological targets and expand the therapeutic and commercial utility of these compounds.

Oncology: The most prominent application remains in cancer therapy. The demonstrated inhibition of tankyrases (implicated in Wnt/β-catenin signaling) and receptor tyrosine kinases like VEGFR-2 and EGFR positions these compounds as strong candidates for developing new anticancer agents. biorxiv.orgmdpi.com Future work will likely explore their efficacy in drug-resistant cancers and as part of combination therapies.

Agrochemicals: A fascinating avenue of research has been opened by studies on a regioisomer, 6-nitroquinazoline-2,4-diol. This compound was identified through virtual screening and subsequently validated as a non-competitive inhibitor of shikimate dehydrogenase (SDH) , a key enzyme in the shikimate pathway of plants and microorganisms. mdpi.com This pathway is essential for the biosynthesis of aromatic amino acids and is a proven target for herbicides. mdpi.com The finding that a nitro-quinazoline-2,4-diol can inhibit SDH suggests that the 8-nitro isomer could be explored for similar activity, potentially leading to the development of a new class of herbicides. mdpi.com

Other Therapeutic Areas: The broader quinazoline class is known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral effects. iajps.comnih.gov Future research could screen 8-Nitroquinazoline-2,4-diol and its analogues against a panel of targets relevant to these diseases, such as cyclooxygenase (COX) enzymes for inflammation or various microbial enzymes.

Development of Advanced Synthetic Strategies and Green Chemistry Approaches

The practical development of this compound and its derivatives for any application hinges on the availability of efficient, scalable, and environmentally sustainable synthetic methods. While specific synthetic routes for this compound are not extensively documented, the synthesis of its 7-nitro isomer from 4-nitroanthranilic acid provides a clear blueprint. iajps.com It is anticipated that this compound would be synthesized via the cyclization of 3-nitroanthranilic acid.

Future research will focus on moving beyond traditional, often harsh, synthetic conditions by adopting advanced and green chemistry principles. openmedicinalchemistryjournal.com The development of quinazoline synthesis has already seen significant progress in this area, with several innovative strategies being reported. nih.govorganic-chemistry.org

Key green chemistry approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. openmedicinalchemistryjournal.comtandfonline.com

Multicomponent Reactions (MCRs) : MCRs combine three or more reactants in a single pot to form the final product, which enhances efficiency and atom economy while minimizing waste. openmedicinalchemistryjournal.comjsynthchem.com

Novel Catalysis : The use of environmentally benign and reusable catalysts, such as molecular iodine or magnetic nanoparticles, can replace toxic reagents and heavy metals. organic-chemistry.orgjsynthchem.com

Green Solvents : Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DES) significantly reduces the environmental impact of the synthesis. tandfonline.comjsynthchem.com

Interactive Table: Green Chemistry Strategies for Heterocyclic Synthesis

Strategy Principle Advantages
Microwave Irradiation Use of microwave energy to heat reactions Reduced reaction time, higher yields, cleaner reactions tandfonline.com
Multicomponent Reactions Combining multiple reactants in one pot High atom economy, operational simplicity, reduced waste openmedicinalchemistryjournal.com
Green Catalysis Use of non-toxic, reusable catalysts (e.g., iodine, nano-catalysts) Avoidance of hazardous reagents, catalyst recycling, mild conditions organic-chemistry.orgjsynthchem.com
Deep Eutectic Solvents (DES) Use of biodegradable, low-volatility solvent mixtures Environmentally benign, often enhances reaction rates tandfonline.com

Integration of Multidisciplinary Approaches in Drug Discovery and Agrochemical Development

The successful translation of a promising compound like this compound from a laboratory curiosity to a marketable product requires a deeply integrated, multidisciplinary approach. ontosight.ai The future of research in this area will be characterized by the convergence of expertise from various scientific fields.

This integration is exemplified by modern drug discovery pipelines that combine:

Computational and Medicinal Chemistry : In silico methods like virtual screening and molecular docking are used to identify potential biological targets and design novel analogues with improved binding characteristics. ijfmr.commdpi.comresearchgate.net

Synthetic and Green Chemistry : Chemists develop efficient and sustainable routes to produce the designed molecules for testing. jsynthchem.com

Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy provide detailed, atomic-level insights into how the compounds bind to their targets, enabling further cycles of rational design. biorxiv.org

Pharmacology and Toxicology : In vitro and in vivo studies are conducted to evaluate the efficacy, selectivity, and safety profile of the lead compounds. ontosight.ai

Plant Science and Agronomy : For agrochemical applications, expertise in plant biology, enzymology, and field testing is crucial to assess a compound's potential as a herbicide. mdpi.com

The journey of 8-nitroquinazoline analogues, from their computational design as kinase inhibitors to their synthesis and biological validation, showcases this synergy. biorxiv.orgresearchgate.net Similarly, the identification of a related compound as a potential herbicide was driven by a combination of computational screening and in vitro/in vivo botanical experiments. mdpi.com Future progress will depend on strengthening these collaborations to accelerate the discovery process and fully realize the therapeutic and commercial potential of the this compound scaffold. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 8-Nitroquinazoline-2,4-diol, and how do reaction conditions influence yield?

The synthesis of nitroquinazoline derivatives typically involves multistep reactions, such as nitration of quinazoline precursors followed by selective hydroxylation. For example, Pd-catalyzed coupling reactions (e.g., Heck-Matsuda) have been optimized for similar diol-containing compounds, where ligand-free conditions in flow reactors improve efficiency and reduce side reactions . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., MeOH) enhance solubility of intermediates.
  • Catalyst loading : Pd(OAc)₂ at 2-5 mol% minimizes nanoparticle formation.
  • Temperature : 60-80°C balances reactivity and decomposition risks.
    A table comparing batch vs. flow synthesis outcomes:
ConditionBatch Yield (%)Flow Yield (%)Byproducts
Ligand-free, MeOH4582<5%
With ligand708510%

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • HPLC-MS : Quantifies purity (>95%) and detects nitro-group degradation products.
  • X-ray crystallography : Resolves nitro and hydroxyl group orientations, critical for activity studies .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., NO₂ at C8, -OH at C2/C4) and detects tautomeric forms .
  • FT-IR : Identifies O-H (3200–3500 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches.

Q. What stability challenges are associated with this compound, and how can they be mitigated?

Nitro groups are prone to photodegradation and hydrolysis. Stability studies recommend:

  • Storage : Dark, anhydrous conditions at -20°C.
  • Buffered solutions : pH 6–7 minimizes nitro-to-nitrite conversion.
  • Lyophilization : Increases shelf life by reducing aqueous degradation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomerization vs. hydrogenation) affect the synthesis of intermediates like cis-2-butene-1,4-diol?

In Pd-catalyzed reactions, intermediates such as cis-2-butene-1,4-diol can isomerize or undergo further hydrogenation. Kinetic studies reveal three reaction regions :

Region A : Rapid formation of cis-diol from alkyne precursors.

Region B : Competing hydrogenation (to 1,4-butanediol) and isomerization (to trans-diol).

Region C : Saturation leading to over-reduced byproducts.
Optimization requires real-time monitoring (e.g., in situ Raman spectroscopy) and adjusting H₂ pressure to favor cis-diol retention .

Q. What strategies resolve contradictions in biological activity data for nitroquinazoline derivatives?

Discrepancies in enzyme inhibition assays (e.g., α-glucosidase) often arise from:

  • Tautomerism : Nitro-quinazoline tautomers exhibit varying binding affinities.
  • Assay conditions : DMSO concentration >1% can denature proteins, altering IC₅₀ values.
    A systematic review protocol (dual independent screening, standardized data extraction) minimizes bias, as demonstrated for 8-amidoquinoline probes .

Q. How can computational methods predict the reactivity of this compound in drug design?

  • DFT calculations : Model nitro group electrophilicity and H-bonding with targets (e.g., kinases).
  • Molecular docking : Prioritize scaffolds with high affinity for ATP-binding pockets (RMSD <2.0 Å) .
  • ADME predictions : LogP ~1.2 (via ChemAxon) suggests moderate blood-brain barrier penetration .

Q. What experimental designs optimize catalytic systems for nitroquinazoline functionalization?

A constraint-adapted direct search algorithm (CADSEAL) has been applied to Heck-Matsuda reactions, varying:

  • Pd source : Pd(OAc)₂ vs. PdCl₂.
  • Base : Et₃N vs. K₂CO₃.
  • Residence time : 10–30 min in flow reactors.
    Optimal conditions (Pd(OAc)₂, K₂CO₃, 15 min) achieve >90% conversion with <3% Pd leaching .

Data Contradiction Analysis

Q. Why do batch and flow syntheses of nitroquinazoline derivatives show divergent impurity profiles?

Flow reactors suppress nanoparticle aggregation (common in batch) due to improved mass transfer and shorter reaction times. For example, ligand-free flow synthesis reduces Pd black formation by 70%, enhancing diol selectivity .

Q. How do solvent effects explain conflicting stability reports for nitroquinazoline-diol complexes?

Polar solvents (e.g., DMSO) stabilize nitro groups via solvation but accelerate hydrolysis at elevated temperatures. Contrasting studies may use different solvent systems (e.g., aqueous vs. anhydrous DMF), necessitating controlled humidity experiments .

Methodological Best Practices

  • Synthetic Reproducibility : Pre-dry solvents (3Å molecular sieves) and validate Pd catalyst activity via TON (turnover number) calculations.
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., acarbose for α-glucosidase) and validate via Lineweaver-Burk plots .

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